molecular formula C13H12Cl2N4O2 B6792077 N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide

Cat. No.: B6792077
M. Wt: 327.16 g/mol
InChI Key: KYJMRUXHBOIPLR-UHFFFAOYSA-N
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Description

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a benzofuran ring substituted with chlorine atoms and a triazole ring

Properties

IUPAC Name

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2/c1-2-19-10(5-16-18-19)13(20)17-9-6-21-12-7(9)3-4-8(14)11(12)15/h3-5,9H,2,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMRUXHBOIPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC2COC3=C2C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. One common method involves the reaction of 6,7-dichloro-2,3-dihydrobenzofuran with ethyl azide under controlled conditions to form the triazole ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran-triazole compounds.

Scientific Research Applications

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-methyltriazole-4-carboxamide
  • N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-propyltriazole-4-carboxamide

Uniqueness

N-(6,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)-3-ethyltriazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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